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Compound of Interest

Compound Name: 2-Bromoquinolin-8-ol

Cat. No.: B2512732

An In-depth Technical Guide to 2-Bromoquinolin-8-ol

Abstract

This technical guide provides a comprehensive overview of 2-Bromoquinolin-8-ol, a
heterocyclic compound of significant interest to researchers in organic synthesis, medicinal
chemistry, and materials science. This document details its core physicochemical properties,
spectroscopic signature for unambiguous identification, plausible synthetic strategies, and key
applications derived from its unique bifunctional architecture. We will explore the causality
behind its reactivity, focusing on its utility as both a versatile cross-coupling partner and a
potent metal-chelating agent. All protocols and claims are grounded in established chemical
principles and supported by authoritative references to ensure scientific integrity.

Core Compound Identification and Physicochemical
Properties

2-Bromoquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline (8-HQ), a privileged
scaffold in numerous fields. The introduction of a bromine atom at the 2-position of the
quinoline ring system imparts specific reactivity, making it a valuable building block for the
synthesis of more complex molecular architectures.

Chemical Structure:

Caption: Chemical structure of 2-Bromoquinolin-8-ol.
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Table 1: Physicochemical Properties of 2-Bromoquinolin-8-ol

Property Value Source
CAS Number 139399-61-4 [1]
Molecular Formula CoHeBrNO [11[2][3]
Molecular Weight 224.05 g/mol [1112][3]
Monoisotopic Mass 222.96328 Da [1]
IUPAC Name 2-bromoquinolin-8-ol [1]
Computed XLogP3 2.9 [1]

Data not specified; likely a
Appearance .
solid at room temperature.

Spectroscopic Characterization for Structural
Elucidation

Unambiguous identification of 2-Bromoquinolin-8-ol is achieved through a combination of
spectroscopic techniques. While a consolidated public spectrum is not available, the expected
data can be reliably predicted based on its structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the carbon-hydrogen framework.

e 1H NMR: The proton spectrum is expected to show distinct signals for the five aromatic
protons. The protons on the carbocyclic ring (positions 5, 6, 7) and the heterocyclic ring
(positions 3, 4) will appear as doublets or multiplets, with coupling constants indicating their
ortho, meta, or para relationships. The phenolic proton (-OH) at position 8 may appear as a
broad singlet, with its chemical shift being solvent-dependent.

e 13C NMR: The carbon spectrum should display nine distinct signals corresponding to each
carbon atom in the quinoline ring. The carbon attached to the bromine (C2) will be
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significantly influenced by the halogen's electronegativity. The carbon bearing the hydroxyl
group (C8) will also show a characteristic downfield shift.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition.

» Rationale: The most telling feature for a monobrominated compound is the isotopic pattern of
the molecular ion peak (M*e). Bromine has two stable isotopes, 7°Br and 8!Br, in nearly equal
natural abundance (50.7% and 49.3%, respectively).

o Expected Spectrum: The mass spectrum will exhibit two prominent peaks for the molecular
ion: one for [CoHe’°BrNO]*e and another, two mass units higher, for [CoHe®1BrNO]*e. These
M and M+2 peaks will have an intensity ratio of approximately 1:1, providing definitive
evidence for the presence of a single bromine atom.[4] A common fragmentation pathway
would involve the loss of the bromine atom, resulting in a significant [M-Br]* fragment.[4]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups.

» Expected Absorptions:

o

O-H Stretch: A broad absorption band in the region of 3200-3600 cm~* corresponding to
the hydroxyl group.

o C-H Aromatic Stretch: Sharp peaks typically appearing just above 3000 cm—1.

o C=C and C=N Ring Stretching: A series of absorptions in the 1400-1650 cm~1 region,
characteristic of the quinoline aromatic system.

o C-Br Stretch: An absorption in the fingerprint region, typically between 500-700 cm™1,
indicating the presence of a carbon-bromine bond.

Generalized Protocol for Spectroscopic Analysis

o Sample Preparation: Dissolve 5-10 mg of the sample in an appropriate deuterated solvent
(e.g., DMSO-de or CDCIs) for NMR analysis. For MS, prepare a dilute solution in a volatile
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solvent like methanol or acetonitrile. For IR, the sample can be analyzed as a solid (e.g.,
using an ATR accessory).

o Data Acquisition:
o Acquire *H and 3C{*H} NMR spectra on a spectrometer (e.g., 400 MHz or higher).

o Obtain a mass spectrum using an instrument with a suitable ionization source, such as
Electron lonization (EI) or Electrospray lonization (ESI).

o Record the IR spectrum using an FTIR spectrometer.

» Data Analysis: Compare the acquired spectra with the predicted patterns described above to
confirm the structure and assess the purity of 2-Bromoquinolin-8-ol.

Synthesis and Reactivity

The synthesis of 2-Bromoquinolin-8-ol is non-trivial. Direct electrophilic bromination of 8-
hydroxyquinoline typically yields substitution at the 5- and 7-positions due to the directing
effects of the hydroxyl group.[5][6] Therefore, a multi-step, targeted approach is necessary. A
plausible synthetic strategy would involve constructing the quinoline ring with the bromine atom
already in place.

Proposed Synthetic Workflow: Gould-Jacobs Reaction

This classic quinoline synthesis provides a logical route starting from a pre-brominated aniline
precursor.

2-Bromo-6-aminophenol

Thermal NaOH / HsO*

Intermediate Adduct

Hydrolysis & Decarboxylation |—>| 2-Bromogquinolin-8-ol

Diethyl (ethoxymethylene)malonate

Click to download full resolution via product page

Caption: Plausible synthetic workflow via the Gould-Jacobs reaction.
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Methodology Explained:

o Condensation: 2-Bromo-6-aminophenol is reacted with diethyl (ethoxymethylene)malonate.
The amino group acts as a nucleophile, displacing the ethoxy group to form an intermediate
adduct.

o Thermal Cyclization: The intermediate is heated to a high temperature (typically in a high-
boiling solvent like diphenyl ether). This induces an intramolecular cyclization onto the
aromatic ring, forming the heterocyclic portion of the quinoline.

o Saponification and Decarboxylation: The resulting ester is hydrolyzed with a base (e.qg.,
NaOH), followed by acidification and heating, which promotes decarboxylation to yield the
final 2-Bromoquinolin-8-ol product.

Core Reactivity

The utility of 2-Bromoquinolin-8-ol stems from its two distinct reactive sites:

e The C2-Bromine Bond: The bromine atom is an excellent leaving group, making this position
susceptible to a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille,
Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of carbon-
carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of 2-
substituted 8-hydroxyquinoline derivatives.

o The 8-Hydroxyquinoline Moiety: The nitrogen atom at position 1 and the hydroxyl group at
position 8 form a powerful bidentate chelation site.[7] This "pincer" can coordinate with a vast
array of metal ions to form stable, often colorful and fluorescent, metal complexes.[7]

Applications in Research and Drug Development

The dual-functionality of 2-Bromoquinolin-8-ol makes it a highly valuable intermediate for
creating novel molecules with tailored properties.
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Caption: Key reactivity pathways and application areas.

e Medicinal Chemistry: The 8-hydroxyquinoline scaffold is known for its antimicrobial,
anticancer, and neuroprotective properties, often linked to its ability to modulate metal ion
homeostasis.[7] By using 2-Bromoquinolin-8-ol as a starting material, researchers can
perform cross-coupling reactions to attach various pharmacophores at the 2-position,
systematically exploring the structure-activity relationship (SAR) to develop potent and
selective therapeutic agents.

» Materials Science: The metal complexes of 8-hydroxyquinoline derivatives are often highly
fluorescent and have been extensively studied for use in Organic Light-Emitting Diodes
(OLEDSs). 2-Bromoquinolin-8-ol serves as a precursor to synthesize novel ligands, where
the substituent at the 2-position can be used to tune the electronic properties, and thus the
emission color and efficiency, of the final metal complex.

o Catalysis: The chelating nature of the molecule allows it to act as a ligand for transition
metals, forming complexes that can be explored as catalysts in various organic
transformations.
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Safety and Handling

As a laboratory chemical, 2-Bromoquinolin-8-ol must be handled with appropriate
precautions.

Table 2: GHS Hazard Information

Hazard Class Code Statement Source
Acute Toxicity, Oral H302 Harmful if swallowed [1]
Skin o
] o H315 Causes skin irritation [1]

Corrosion/Irritation
Serious Eye Causes serious eye

o H319 o [1]
Damage/Irritation irritation
STOT - Single May cause respirato

J H335 o Y ) P i [1]
Exposure irritation

e Handling: This compound should only be handled in a well-ventilated area, preferably within
a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including
safety goggles, a lab coat, and chemical-resistant gloves.[8][9] Avoid breathing dust and
prevent contact with skin and eyes.[9][10]

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.[8]

» Disposal: Dispose of waste material in accordance with local, regional, and national
regulations.[9]

Conclusion

2-Bromogquinolin-8-ol is a strategically important chemical building block. While its direct
synthesis requires a targeted approach, its value is clearly established by its bifunctional
nature. The C-Br bond serves as a handle for molecular elaboration via cross-coupling
chemistry, while the 8-hydroxyquinoline core provides a robust metal-binding domain. This
combination offers researchers in drug discovery and materials science a powerful platform for
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the rational design and synthesis of novel, high-value functional molecules. Proper
spectroscopic characterization, particularly mass spectrometry to confirm the bromine isotope
pattern, is essential for verifying its identity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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